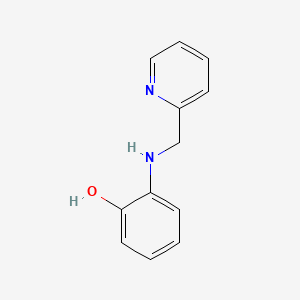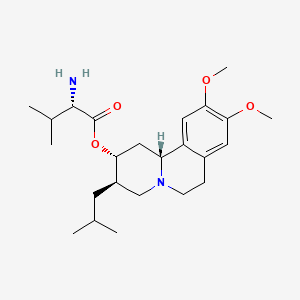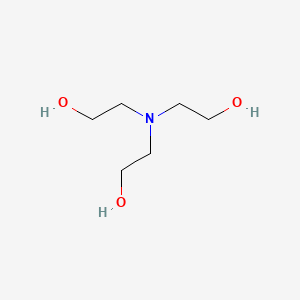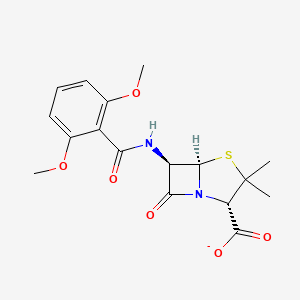
Meticilina sódica
Descripción general
Descripción
It was developed in the late 1950s and was primarily used to treat infections caused by penicillinase-producing staphylococci, which are resistant to other penicillins . Methicillin sodium is no longer widely used in clinical practice due to the emergence of methicillin-resistant Staphylococcus aureus (MRSA) and the availability of more effective antibiotics .
Aplicaciones Científicas De Investigación
Methicillin sodium has been extensively studied for its role in combating bacterial infections, particularly those caused by penicillinase-producing staphylococci. Its applications include:
Chemistry: Used as a reference compound in studies of beta-lactam antibiotics and their resistance mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and the development of antibiotic resistance.
Industry: Utilized in the development and testing of new antibiotics and antimicrobial agents.
Mecanismo De Acción
Target of Action
Methicillin sodium, also known as meticillin, primarily targets the penicillin-binding proteins (PBPs) of bacteria . These proteins are essential for the synthesis of the bacterial cell wall. Methicillin is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae .
Mode of Action
Like other beta-lactam antibiotics, methicillin inhibits the synthesis of bacterial cell walls . It does this by binding to and competitively inhibiting the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs) . This inhibition prevents the cross-linkage between the peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria .
Biochemical Pathways
The primary biochemical pathway affected by methicillin is the synthesis of the bacterial cell wall . By inhibiting the transpeptidase enzyme, methicillin prevents the formation of peptidoglycan cross-links, which are crucial for maintaining the structural integrity of the bacterial cell wall .
Pharmacokinetics
It is metabolized in the liver, with 20-40% of the drug being metabolized . The elimination half-life of methicillin is 25-60 minutes, and it is primarily excreted renally .
Result of Action
The inhibition of cell wall synthesis by methicillin leads to the death of the bacteria . Without the structural support provided by the cell wall, the bacteria cannot survive, leading to the effective treatment of infections caused by susceptible gram-positive bacteria .
Action Environment
The effectiveness of methicillin can be influenced by various environmental factors. For instance, the presence of antibiotics in the environment can lead to the development of antibiotic resistance in bacteria . Overuse and misuse of antibiotics, including methicillin, have led to the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which is resistant to all penicillins .
Análisis Bioquímico
Cellular Effects
Methicillin sodium has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of bacterial cell walls, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of methicillin sodium involves inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria . This is achieved by binding to and competitively inhibiting the transpeptidase enzyme .
Metabolic Pathways
Methicillin sodium is involved in metabolic pathways related to the synthesis of bacterial cell walls
Transport and Distribution
The transport and distribution of methicillin sodium within cells and tissues involve its interaction with the transpeptidase enzyme
Subcellular Localization
The subcellular localization of methicillin sodium and its effects on activity or function are related to its role in inhibiting the synthesis of bacterial cell walls
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methicillin sodium is synthesized from 6-aminopenicillanic acid, a core structure shared by all penicillins. The synthesis involves the acylation of 6-aminopenicillanic acid with 2,6-dimethoxybenzoyl chloride under basic conditions to form methicillin . The reaction is typically carried out in an aqueous or organic solvent, such as dichloromethane, with a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of methicillin sodium involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis steps similar to those described above. The final product is often purified through crystallization and converted to its sodium salt form for stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions: Methicillin sodium undergoes several types of chemical reactions, including:
Oxidation and Reduction: Methicillin sodium is relatively stable under oxidative and reductive conditions, but it can undergo minor modifications in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions:
Hydrolysis: Beta-lactamase enzymes or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Penicilloic acid.
Oxidation and Reduction: Minor modifications to the benzene ring or side chains.
Comparación Con Compuestos Similares
Methicillin sodium is part of the penicillinase-resistant penicillin group, which includes other antibiotics such as:
- Oxacillin
- Nafcillin
- Cloxacillin
- Dicloxacillin
Comparison:
- Oxacillin and Nafcillin: Similar to methicillin sodium in their resistance to beta-lactamase enzymes but have different pharmacokinetic properties and are used more frequently in clinical practice .
- Cloxacillin and Dicloxacillin: Also resistant to beta-lactamase enzymes and have a broader spectrum of activity compared to methicillin sodium.
Uniqueness: Methicillin sodium was one of the first antibiotics developed to combat penicillinase-producing bacteria, making it a pioneer in the field of beta-lactamase-resistant antibiotics. its clinical use has diminished due to the rise of MRSA and the development of more effective alternatives.
Propiedades
Número CAS |
132-92-3 |
|---|---|
Fórmula molecular |
C17H20N2NaO6S |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1 |
Clave InChI |
YPDBCTZTLGGIMN-UMLIZJHQSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |
Key on ui other cas no. |
132-92-3 |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
61-32-5 (Parent) |
Sinónimos |
Dimethoxyphenyl Penicillin Methicillin Methicillin Hydrate, Monosodium Salt Methicillin Monohydrate, Monosodium Salt Methicillin Sodium Meticillin Metin Penicillin, Dimethoxyphenyl Staphcillin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


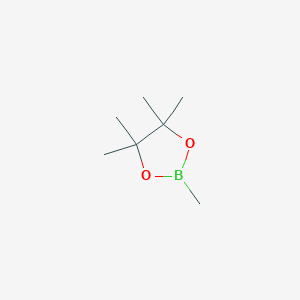
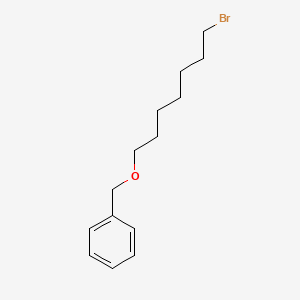
![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)
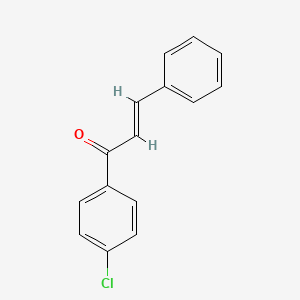
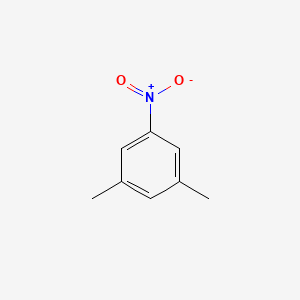
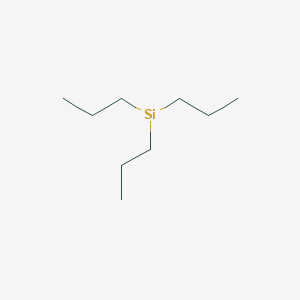


![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)
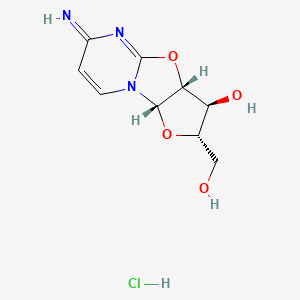
![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1662117.png)
